molecular formula C33H44O13 B1246315 Tasumatrol E

Tasumatrol E

Cat. No.: B1246315
M. Wt: 648.7 g/mol
InChI Key: LERGIFKZIYQODU-KNIUGVHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol E is a taxoid diterpenoid isolated from Taxus species, particularly those in the Asian region. Taxoids are characterized by a highly oxygenated cyclobutane ring and complex polycyclic skeletons, which contribute to their diverse pharmacological properties, including anti-inflammatory, analgesic, and cytotoxic activities .

Taxoids like this compound are hypothesized to derive from similar biosynthetic pathways as other Tasumatrol analogs, involving modifications such as acetylation, epoxidation, and lactonization. These structural features are critical for their interactions with biological targets, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which mediate inflammatory responses .

Properties

Molecular Formula

C33H44O13

Molecular Weight

648.7 g/mol

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9S,9aR,10S,10aS)-6,8-diacetyloxy-9-(acetyloxymethyl)-2,4,9,10-tetrahydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulen-5-yl] benzoate

InChI

InChI=1S/C33H44O13/c1-16-21(37)14-32(30(5,6)41)24(16)25(38)28(46-29(40)20-11-9-8-10-12-20)31(7)22(44-18(3)35)13-23(45-19(4)36)33(42,15-43-17(2)34)26(31)27(32)39/h8-12,21-23,25-28,37-39,41-42H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1

InChI Key

LERGIFKZIYQODU-KNIUGVHDSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O

Synonyms

tasumatrol E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tasumatrol B (the most studied analog in the provided evidence) with other structurally or functionally related taxoids:

Compound Source Structural Features Bioactivities Key Findings
Tasumatrol B Taxus wallichiana bark C4-C5-C20 epoxy group, acetylated side chains Analgesic (acetic acid-induced writhing model), anti-inflammatory (carrageenan-induced edema) Significant activity in pain and inflammation models; no effect in hot-plate tests or LOX assays .
Taxawallin J Taxus wallichiana C13 hydroxylation, C10 deacetylation Cytotoxic (eA498, HepG2, NCI-H226 cancer cells) Moderate activity against cancer cell lines; MTT assay IC₅₀ values ranging 10–50 μM .
Deacetylbaccatin III Taxus wallichiana C10 deacetylation, C4-C20 open chain Precursor for semi-synthetic taxanes (e.g., paclitaxel) Low intrinsic cytotoxicity but critical for derivatization into clinically used chemotherapeutics .
Tasumatrol Y Taxus sumatrana leaves and twigs C8-C9-C10-C19 five-membered lactone, C4-C5-C20 epoxy Cytotoxic (Hepa 59 T/VGH, KB cells) IC₅₀ values < 10 μM in hepatocellular and oral carcinoma models .
10-Deacetylbaccatin Taxus species C10 deacetylation, C13 side chain Antileishmanial, anti-inflammatory Inhibits Leishmania parasites; synergizes with taxane derivatives in reducing inflammation .

Structural and Functional Differences

  • Tasumatrol B vs. Tasumatrol Y : While both contain epoxy groups, Tasumatrol Y has a five-membered lactone ring, enhancing its cytotoxicity compared to Tasumatrol B’s focus on analgesia .
  • Taxawallin J vs. Deacetylbaccatin III : Taxawallin J’s hydroxylation at C13 improves membrane permeability, whereas Deacetylbaccatin III serves as a scaffold for drug synthesis rather than direct therapeutic use .

Mechanistic Insights

  • Cytotoxicity : Tasumatrol Y’s lactone ring may facilitate DNA intercalation or tubulin binding, mechanisms common to taxane chemotherapeutics .

Contradictions and Limitations

  • Species-Specific Variability : Bioactivity varies by plant source; e.g., Taxus sumatrana-derived compounds exhibit stronger cytotoxicity than Himalayan yew (T. wallichiana) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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